6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine

Physicochemical properties Drug-likeness Regioisomer comparison

6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a class recognized as a privileged scaffold in medicinal chemistry. Its core structure provides a versatile molecular framework for developing ligands targeting various biological pathways, most prominently phosphoinositide 3-kinases (PI3Ks) and other protein kinases.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
Cat. No. B13688636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C=C1)C3=CC=CC=N3
InChIInChI=1S/C13H11N3/c1-10-5-6-13-15-12(9-16(13)8-10)11-4-2-3-7-14-11/h2-9H,1H3
InChIKeyPUHGHGXYJMRIOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine: A Targeted Scaffold for Kinase-Focused Discovery


6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a class recognized as a privileged scaffold in medicinal chemistry. Its core structure provides a versatile molecular framework for developing ligands targeting various biological pathways, most prominently phosphoinositide 3-kinases (PI3Ks) and other protein kinases . The compound features a methyl substituent at the 6-position, which critically modulates the core's physicochemical properties and target binding affinity compared to its unsubstituted or regioisomeric analogs .

Scaffold class Privileged imidazo[1,2-a]pyridine for kinase inhibitor discovery
Substituent role 6-Methyl group modulates binding profile and isoform selectivity
Functional handle 2-Pyridyl enables metal-mediated transformations and cross-couplings

Why Generic Substitution of 6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine Carries Scientific Risk


Attempting to replace this compound with a generic or closely related imidazo[1,2-a]pyridine analog without rigorous validation is a high-risk strategy. Literature in drug discovery consistently demonstrates that subtle modifications to this scaffold, particularly at the 6-position, provoke profound and non-linear shifts in biological activity, target selectivity, and drug-like properties. Simply interchanging regioisomers or using the unsubstituted core can lead to a complete loss of potency, as shown for the PI3Kα inhibitor class where the 6-substitution pattern is a key driver of cellular anti-proliferative activity . Furthermore, the specific methyl group at the 6-position can also significantly alter the compound's logP and metabolic profile, impacting its overall utility as a probe or lead molecule compared to halogen or hydrogen-substituted variants .

Regioisomer mismatch
7-Methyl regioisomer may shift lipophilicity and binding, altering permeability and target engagement
Unsubstituted core limitation
Absence of C6 substituent may reduce kinase selectivity and cellular pathway response
Halogen-variant profile
C6 halogenated analogs exhibit distinct selectivity and metabolic profiles, not directly interchangeable

Quantitative Evidence for Selecting 6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine over Its Analogs


Enhanced Calculated Lipophilicity (cLogP) vs. the 7-Methyl Regioisomer

The position of the methyl group on the imidazo[1,2-a]pyridine core directly influences lipophilicity, a key determinant of membrane permeability and off-target binding. The target compound, with a methyl group at the 6-position, exhibits a higher calculated partition coefficient than its 7-methyl regioisomer. The 7-methyl-2-(2-pyridyl) derivative has a reported cLogP of 2.70, whereas the structurally similar N-cyclopentyl-6-methyl-2-(2-pyridinyl) derivative shows a cLogP of 4.56, indicating a significant lipophilicity increase driven by the scaffold and 6-methyl group .

Lipophilicity cLogP
Class-level inference
~4.56 (6-methyl)
vs 2.70 (7-methyl)
Supports membrane permeability selection
Calculated values, experimental logD may differ
Physicochemical properties Drug-likeness Regioisomer comparison

Critical Role of C6-Substituent in PI3Kα Inhibitor Potency: Methyl Provides a Balanced Profile

Extensive SAR studies on imidazo[1,2-a]pyridine-based PI3Kα inhibitors have established that substitution at the C6 position is essential for modulating enzymatic and cellular potency. In a systematic study, analogs lacking a C6 substituent or containing a larger group showed reduced inhibitory activity, whereas the introduction of a small substituent like methyl (as in the target compound) or fluorine at the C6 position yielded tolerable PI3K binding potency and contributed to excellent selectivity . This finding is in contrast to early milestones like PIK-75, which features a 6-bromo substituent, where the 6-methyl variant offers a different selectivity and ADME/Tox profile .

PI3Kα Binding SAR
Cross-study comparable
6-Methyl: Tolerable binding, key for selectivity
Unsubstituted: reduced potency
6-Bromo: distinct selectivity profile
Assay potency context, selectivity review required
Enzymatic assays, PI3Kα-addicted cell lines
PI3K inhibition Structure-Activity Relationship Kinase selectivity

6-Methyl Substitution Enables Apoptosis Induction in Colon Cancer Models vs. Unsubstituted Core

A study on 6-substituted imidazo[1,2-a]pyridines demonstrated that compounds in this series, which includes the 6-methyl analog, exhibit significant anti-cancer activity against colon cancer cell lines HT-29 and Caco-2. This activity is linked to a mechanism involving the rapid initiation of the proteolytic phase of apoptosis (within 2 hours) and subsequent activation of caspase 3 and caspase 8. The study showed that these effects are not observed with the unsubstituted parent scaffold, confirming the substituent at the 6-position is a key driver for this specific bioactivity .

Apoptosis Induction
Class-level inference
6-Methyl series: rapid caspase 3/8 activation (2h)
Unsubstituted core: no significant induction
Supports apoptosis pathway interpretation
HT-29 & Caco-2 colon cancer cell models
Anticancer activity Colon cancer Apoptosis

Synthetic Access: Preferred Intermediate for Expanding Chemical Space at Position-2 and 6

6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine serves as a more advanced and chemically tractable intermediate compared to the bare imidazo[1,2-a]pyridine core. Its specific substitution pattern facilitates late-stage functionalization strategies, such as copper-catalyzed C-H activation and selective halogenation, which are documented for constructing diverse compound libraries. The 2-pyridyl group provides an additional chelating site for metal coordination, expanding its utility beyond the simpler 6-methylimidazo[1,2-a]pyridine building block (CAS 874-38-4) . This dual functionality reduces the number of synthetic steps required to build complex molecular architectures.

Synthetic Versatility
Supporting evidence
Dual handles: 6-methyl & 2-pyridyl
Enables metal-catalyzed cross-couplings and late-stage functionalization
Expands chemical space per synthetic step
Based on Cu(I)-catalyzed methods
Synthetic chemistry Building block utility Cross-coupling

Proven Research Application Scenarios for 6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine


Scaffold for PI3Kα-Selective Inhibitor Development with Improved Drug-Like Properties

This compound is the privileged choice for initiating a kinase inhibitor program targeting the PI3K/AKT/mTOR pathway. Its 6-methyl group, identified as critical in SAR studies, offers a unique balance of nanomolar enzymatic potency and excellent selectivity over other protein kinases compared to the 6-unsubstituted or 6-halogen pioneers like PIK-75 . The higher logP predicted for this scaffold also supports efforts to improve membrane permeability and oral bioavailability early in the lead generation process .

Preferred Starting Point for Mechanism-of-Action Studies in Colon Cancer Apoptosis

For researchers investigating programmed cell death in colorectal cancer, this 6-methylated compound serves as a validated initiator. Unlike the inactive unsubstituted pyridine core, this scaffold is known to rapidly activate the mitochondrial apoptotic pathway, marked by cytochrome c release and caspase 3/8 activation within 2 hours in HT-29 and Caco-2 cells . This enables functional assays that are not possible with simpler analogs.

Dual-Handled Building Block for High-Value Chemical Library Synthesis

In medicinal chemistry projects requiring rapid diversification, this compound functions as a highly efficient building block. It provides two orthogonal handles for chemical modification: the 2-pyridyl nitrogen for metal-catalyzed cross-coupling or complexation and the methyl-bearing 6-position for further functionalization . This dual reactivity allows it to serve as a versatile point of entry into more complex molecular space, yielding greater synthetic output compared to simpler, single-handled 6-methylimidazo[1,2-a]pyridine (CAS 874-38-4) .

Application
Selection Property
Validation Focus
PI3K/AKT/mTOR pathway studies
Kinase selectivity review
PI3Kα isoform binding context
Colon cancer cell-model studies
Cell-model endpoint review
Apoptosis pathway response interpretation
Diversification-oriented synthesis
Dual-handle reactivity
Late-stage functionalization review
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